molecular formula C13H9F3N2O3 B15290713 Benzeneamine, 2-(4-nitrophenoxy)-5-(trifluoromethyl)- CAS No. 24276-91-3

Benzeneamine, 2-(4-nitrophenoxy)-5-(trifluoromethyl)-

Katalognummer: B15290713
CAS-Nummer: 24276-91-3
Molekulargewicht: 298.22 g/mol
InChI-Schlüssel: RAJUPQAENBFSSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzeneamine, 2-(4-nitrophenoxy)-5-(trifluoromethyl)- is a complex organic compound characterized by the presence of a benzene ring substituted with an amine group, a nitrophenoxy group, and a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneamine, 2-(4-nitrophenoxy)-5-(trifluoromethyl)- typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step usually involves the coupling of the nitrophenoxy group to the benzene ring under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Benzeneamine, 2-(4-nitrophenoxy)-5-(trifluoromethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzene derivatives .

Wissenschaftliche Forschungsanwendungen

Benzeneamine, 2-(4-nitrophenoxy)-5-(trifluoromethyl)- has several scientific research applications:

Wirkmechanismus

The mechanism by which Benzeneamine, 2-(4-nitrophenoxy)-5-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the nitrophenoxy group can participate in specific chemical interactions. These interactions can modulate biological pathways and lead to the desired effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzeneamine, 2-(4-nitrophenoxy)-5-(trifluoromethyl)- is unique due to the combination of the trifluoromethyl and nitrophenoxy groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

24276-91-3

Molekularformel

C13H9F3N2O3

Molekulargewicht

298.22 g/mol

IUPAC-Name

2-(4-nitrophenoxy)-5-(trifluoromethyl)aniline

InChI

InChI=1S/C13H9F3N2O3/c14-13(15,16)8-1-6-12(11(17)7-8)21-10-4-2-9(3-5-10)18(19)20/h1-7H,17H2

InChI-Schlüssel

RAJUPQAENBFSSM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.